This compound can be sourced from various chemical suppliers and is often utilized as a building block in organic synthesis. It falls under the category of amino acids and benzoic acid derivatives, making it significant in the development of biologically active molecules.
The synthesis of 5-amino-2,4-dimethoxybenzoic acid can be approached through various methods, typically involving the selective introduction of functional groups onto the benzoic acid structure. One common synthetic route involves:
For large-scale production, automated peptide synthesizers and high-performance liquid chromatography (HPLC) techniques are employed to ensure high purity and yield of the final product.
The molecular structure of 5-amino-2,4-dimethoxybenzoic acid features:
COC1=C(C(=O)O)C=C(C(=C1)OC)N
provides a string representation of the molecular structure.5-Amino-2,4-dimethoxybenzoic acid participates in several types of chemical reactions:
The mechanism by which 5-amino-2,4-dimethoxybenzoic acid acts primarily revolves around its role as a building block in peptide synthesis.
5-Amino-2,4-dimethoxybenzoic acid has diverse applications across various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: